3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-METHYLPIPERAZINO)PIPERIDINO]METHYL}-1H-INDOLE is a complex organic compound that features an indole core structure substituted with a piperidino and methylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-METHYLPIPERAZINO)PIPERIDINO]METHYL}-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the piperidino and methylpiperazino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-METHYLPIPERAZINO)PIPERIDINO]METHYL}-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives.
Scientific Research Applications
3-{[4-(4-METHYLPIPERAZINO)PIPERIDINO]METHYL}-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(4-METHYLPIPERAZINO)PIPERIDINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Piperazine derivatives: Compounds such as piperazine and methylpiperazine are structurally related due to the presence of the piperazine ring.
Uniqueness
3-{[4-(4-METHYLPIPERAZINO)PIPERIDINO]METHYL}-1H-INDOLE is unique due to the combination of the indole core with the piperidino and methylpiperazino groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H28N4 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C19H28N4/c1-21-10-12-23(13-11-21)17-6-8-22(9-7-17)15-16-14-20-19-5-3-2-4-18(16)19/h2-5,14,17,20H,6-13,15H2,1H3 |
InChI Key |
AUZWLETWEIYFHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.